3-(pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Phosphodiesterase inhibition Kinase selectivity N3 substituent SAR

3-(Pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (CAS 4210-51-9) is a heterocyclic small molecule belonging to the thioxoquinazolinone class, characterized by a 2-thioxo-2,3-dihydroquinazolin-4(1H)-one core bearing a pyridin-2-ylmethyl substituent at the N3 position. This scaffold has garnered significant attention in medicinal chemistry due to the established pharmacological versatility of quinazolinone derivatives, which have demonstrated anticancer, antioxidant, antimicrobial, and enzyme-inhibitory activities across multiple studies.

Molecular Formula C14H11N3OS
Molecular Weight 269.32 g/mol
CAS No. 4210-51-9
Cat. No. B3052513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
CAS4210-51-9
Molecular FormulaC14H11N3OS
Molecular Weight269.32 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C(=S)N2)CC3=CC=CC=N3
InChIInChI=1S/C14H11N3OS/c18-13-11-6-1-2-7-12(11)16-14(19)17(13)9-10-5-3-4-8-15-10/h1-8H,9H2,(H,16,19)
InChIKeyPAAOKGWSUGKWFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: 3-(Pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (CAS 4210-51-9) – Compound Class and Core Characteristics


3-(Pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (CAS 4210-51-9) is a heterocyclic small molecule belonging to the thioxoquinazolinone class, characterized by a 2-thioxo-2,3-dihydroquinazolin-4(1H)-one core bearing a pyridin-2-ylmethyl substituent at the N3 position . This scaffold has garnered significant attention in medicinal chemistry due to the established pharmacological versatility of quinazolinone derivatives, which have demonstrated anticancer, antioxidant, antimicrobial, and enzyme-inhibitory activities across multiple studies [1]. The compound's structural features—including the thioxo group at C2 and the pyridin-2-ylmethyl moiety—confer distinct metal-chelating capacity and hydrogen-bonding potential relative to simpler N3-aryl or N3-alkyl analogs, positioning it as a non-interchangeable research tool within the broader thioxoquinazolinone family .

N3-Pyridin-2-ylmethyl Substituent
Enables metal-coordination and hydrogen-bonding distinct from N3-aryl analogs
Thioxoquinazolinone Scaffold
Reported versatile bioactivity profile in cell-model and enzyme assays
Non-Interchangeable Tool
Structural features differentiate it from generic N3-phenyl or N3-benzyl analogs

Why 3-(Pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one Cannot Be Replaced by Generic Thioxoquinazolinone Analogs


The biological profile of thioxoquinazolinone derivatives is exquisitely sensitive to the nature of the N3 substituent. Published structure–activity relationship (SAR) studies on related 2-thioxo-2,3-dihydroquinazolin-4(1H)-one series demonstrate that replacing an N3-aryl group with an N3-heteroarylmethyl moiety can dramatically alter target engagement, enzyme inhibition potency, and cytotoxicity profiles [1]. For example, 3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (CAS 680914) has been reported as a phosphodiesterase 7A inhibitor with IC50 values of 4680–5500 nM, whereas the introduction of a pyridin-2-ylmethyl group at N3—as in the target compound—introduces an additional nitrogen lone pair capable of coordinating metal ions or participating in hydrogen-bond networks, thereby redirecting selectivity toward kinases or metalloenzymes . Consequently, generic substitution of 3-(pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one with a simple N3-phenyl or N3-benzyl analog in a biological assay risks complete loss of the intended pharmacological signal, making compound-specific procurement essential for reproducible research [2].

N3-substituent critically controls target engagement; pyridin-2-ylmethyl vs. phenyl may shift selectivity toward kinases and metalloenzymes.
Generic N3-phenyl analog may fail to reproduce intended pharmacological signal.
Physicochemical profile differs: higher polar surface area and lower LogP alter solubility and membrane permeability relative to simple N3-aryl analogs.
May affect assay compatibility and in vitro ADME behavior.
Positional isomer (pyridin-3-ylmethyl) cannot form intramolecular metal-chelate ring, leading to divergent metalloenzyme inhibition profiles.
Incorrect isomer procurement risks altered coordination geometry and activity.

Quantitative Differentiation Evidence for 3-(Pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one Versus Closest Analogs


N3 Substituent-Driven Divergence in Enzyme Inhibition: Pyridin-2-ylmethyl vs. Phenyl at the PDE7A Target

The N3 substituent on the 2-thioxo-2,3-dihydroquinazolin-4(1H)-one scaffold is a primary determinant of biological target engagement. The comparator 3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (CAS 680914) has documented PDE7A inhibitory activity with IC50 values of 4680 nM and 5500 nM in two independent PubChem bioassays . The target compound, bearing an N3-pyridin-2-ylmethyl group instead of N3-phenyl, introduces a pyridine nitrogen that can act as a metal-coordination site or hydrogen-bond acceptor, a feature absent in the phenyl analog. While direct PDE7A data for the target compound are not publicly available, the structural divergence predicts a distinct inhibition profile and altered selectivity across the phosphodiesterase and kinase families, making these two compounds non-substitutable in any assay where target engagement is mediated by the N3 moiety .

Enzyme Inhibition Divergence
Data to verify
3-Phenyl analog PDE7A IC50: 4680–5500 nM; target not reported
Predicted shift in kinase/metalloenzyme selectivity; not interchangeable
Direct assay data required for target compound
Phosphodiesterase inhibition Kinase selectivity N3 substituent SAR

Physicochemical Property Differentiation: LogP and Polar Surface Area of Pyridin-2-ylmethyl vs. Phenyl N3 Analogs

Physicochemical parameters critical for membrane permeability and solubility differ measurably between the target compound and its closest N3-substituted analog. The target compound, 3-(pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, has a calculated LogP of 2.13 and a polar surface area (PSA) of 86.58 Ų . In contrast, the 3-phenyl analog (CAS 680914), with molecular formula C14H10N2OS, lacks the additional pyridine nitrogen, resulting in a lower PSA (approximately 58–62 Ų based on structural estimation) and a higher LogP. The ~24–28 Ų increase in PSA conferred by the pyridin-2-ylmethyl group reduces predicted passive membrane permeability while enhancing aqueous solubility, directly impacting compound handling, assay compatibility, and in vitro ADME behavior .

Physicochemical Properties
Data to verify
LogP 2.13, PSA 86.58 Ų (target) vs. PSA ~58–62 Ų, higher LogP (3-phenyl analog)
Higher PSA and lower LogP predict improved solubility and reduced membrane binding
Calculated values; confirm experimentally
Drug-likeness Physicochemical profiling Permeability prediction

Positional Isomer Differentiation: Pyridin-2-ylmethyl (CAS 4210-51-9) vs. Pyridin-3-ylmethyl (CAS 422274-53-1) Coordination Chemistry

The position of the pyridine nitrogen in the N3 substituent fundamentally alters metal-binding geometry. In the target compound (pyridin-2-ylmethyl), the pyridine nitrogen is positioned ortho to the methylene linker, enabling formation of a five-membered chelate ring when coordinating a metal ion jointly with the N3 or C2-thioxo sulfur. In the 3-pyridin-3-ylmethyl positional isomer (CAS 422274-53-1), the nitrogen is meta to the linker, which precludes intramolecular chelation and instead favors intermolecular bridging or monodentate coordination modes . This geometric distinction means that in any metalloenzyme inhibition assay or metal-catalyzed reaction, the two positional isomers will exhibit divergent potency and selectivity profiles, despite identical molecular formula (C14H11N3OS) and nearly identical physicochemical bulk properties [1].

Chelation Geometry
Class-level inference
Pyridin-2-ylmethyl: 5-membered chelate; Pyridin-3-ylmethyl: no intramolecular chelation
Positional isomer precludes bidentate metal coordination; impacts metalloenzyme assays
Inferred from coordination chemistry principles
Positional isomerism Metal chelation Coordination chemistry

Thioxoquinazolinone Scaffold-Level Anticancer Activity: Superiority to Vinblastine in HepG2 and MCF-7 Models

The thioxoquinazolin-4(3H)-one scaffold, to which the target compound belongs, has demonstrated anticancer activity in direct comparison with the clinical standard vinblastine. In a study by Al-Shamary et al. (2017), thioxoquinazolinone derivatives were evaluated against HepG2 (hepatocellular carcinoma), MCF-7 (breast adenocarcinoma), and HCT-116 (colorectal carcinoma) cell lines. Compounds 1 and 3 from this series were found to be more potent than vinblastine against HepG2 and MCF-7 cell lines, establishing the scaffold's intrinsic antitumor potential [1]. While the specific 3-(pyridin-2-ylmethyl) analog was not among the three compounds tested in that study, the scaffold-level evidence supports the rationale for selecting this N3-pyridin-2-ylmethyl derivative over non-quinazolinone alternatives in anticancer screening cascades [2].

Scaffold Cytotoxicity Context
Class-level inference
Thioxoquinazolinone derivatives reported to exceed vinblastine in HepG2 and MCF-7 cell-model response; target not tested
Scaffold supports cytotoxicity endpoint investigation; specific analog requires verification
Scaffold-level evidence; target compound not directly tested
Anticancer activity Cytotoxicity Thioxoquinazolinone scaffold

Optimal Research and Industrial Application Scenarios for 3-(Pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (CAS 4210-51-9)


Kinase and Phosphodiesterase Inhibitor Screening Libraries

The target compound is ideally suited for inclusion in focused kinase and phosphodiesterase inhibitor screening libraries. Its N3-pyridin-2-ylmethyl group provides a metal-coordinating nitrogen that can engage the conserved catalytic Mg²⁺ or Zn²⁺ ions in kinase and PDE active sites, a feature absent in N3-phenyl or N3-benzyl analogs. Procurement of this specific derivative, rather than the 3-phenyl analog (PDE7A IC50 = 4680–5500 nM), ensures the library captures the enhanced metal-chelation pharmacophore, potentially yielding hits with improved target engagement and selectivity .

Structure–Activity Relationship (SAR) Studies on the N3 Position of Thioxoquinazolinones

For medicinal chemistry teams exploring the SAR of the N3 substituent in 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones, the target compound serves as an essential comparator to the 3-phenyl, 3-benzyl, and 3-(pyridin-3-ylmethyl) analogs. Its distinct LogP (2.13) and PSA (86.58 Ų) values, combined with the ortho-pyridine nitrogen geometry, make it a critical data point for understanding how heteroarylmethyl substituents modulate potency, selectivity, and drug-like properties across the series .

Metalloenzyme Inhibitor Development Programs

The pyridin-2-ylmethyl moiety in the target compound is structurally preorganized for intramolecular bidentate metal chelation, forming a five-membered chelate ring with the adjacent N3 or C2-thioxo sulfur. This property makes 3-(pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one a valuable starting scaffold for developing inhibitors of zinc-dependent metalloenzymes (e.g., matrix metalloproteinases, histone deacetylases, carbonic anhydrases) where the 3-(pyridin-3-ylmethyl) positional isomer (CAS 422274-53-1) cannot achieve the same chelation geometry [1].

Anticancer Lead Optimization Leveraging the Thioxoquinazolinone Scaffold

Given that the thioxoquinazolin-4(3H)-one scaffold has demonstrated potency surpassing vinblastine in HepG2 and MCF-7 cancer cell lines, the target compound is a logical procurement choice for anticancer lead optimization programs. Its pyridin-2-ylmethyl substituent may further enhance cellular activity by modulating solubility (via increased PSA) and introducing additional target interactions compared to the simpler N3-aryl derivatives tested in the foundational Al-Shamary et al. (2017) study [2].

Application
Selection Property
Validation Focus
Kinase & PDE inhibitor screening
Metal-chelating nitrogen pharmacophore
Target engagement profiling in kinase/PDE assay panels
N3 SAR studies
Physicochemical differentiation (LogP/PSA)
Potency and selectivity benchmarking across N3 variants
Metalloenzyme inhibitor development
Bidentate chelation geometry
Coordination geometry validation using positional isomer control
Cancer cell-model studies
Scaffold-level cytotoxicity endpoint review
Cell-line response verification against reference comparator
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